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Compound of Interest

Compound Name:
3-Bromo-2,2-

bis(bromomethyl)propanol

Cat. No.: B3424701 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-2,2-
bis(bromomethyl)propanol (CAS No: 1522-92-5), a tribrominated neopentyl alcohol.[1] The

document is intended for researchers, scientists, and professionals in drug development and

materials science who utilize this compound as a chemical intermediate or building block.[2]

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for the structural elucidation of organic molecules. For

3-Bromo-2,2-bis(bromomethyl)propanol, both ¹H and ¹³C NMR provide distinct insights into

its molecular framework.

¹H NMR Spectral Data
The proton NMR spectrum reveals the different proton environments in the molecule. The

chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen

atoms.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.65 Singlet 6H -CH₂Br

~3.80 Singlet 2H -CH₂OH

~2.0-3.0 Broad Singlet 1H -OH

Note: Data is based on typical values for similar structural motifs. The hydroxyl proton signal

can be broad and its position may vary depending on concentration and solvent.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment

~65-70 -CH₂OH

~45-50 Quaternary C

~35-40 -CH₂Br

Note: Data is based on typical values for similar structural motifs.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Bromo-2,2-bis(bromomethyl)propanol is expected to show characteristic

absorption bands for its hydroxyl and alkyl halide groups.[4]
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Strong, Broad O-H stretch (alcohol)

2850-3000 Medium C-H stretch (alkane)

1000-1200 Strong C-O stretch (primary alcohol)

500-700 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Bromo-2,2-bis(bromomethyl)propanol, the mass spectrum is expected

to display a characteristic isotopic pattern for a tribrominated compound due to the presence of

⁷⁹Br and ⁸¹Br isotopes.

m/z Relative Intensity Assignment

[M]+, [M+2]+, [M+4]+, [M+6]+ Isotopic Cluster Molecular Ion

[M-CH₂OH]+ Fragment Loss of hydroxymethyl group

[M-Br]+ Fragment Loss of a bromine atom

[M-CH₂Br]+ Fragment Loss of a bromomethyl group

Note: The molecular ion peak cluster would show a characteristic 1:3:3:1 intensity ratio.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 3-Bromo-2,2-
bis(bromomethyl)propanol.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The

instrument should be properly tuned and shimmed for the sample to ensure high resolution.

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans (e.g., 16-64) to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of ¹³C.

Data Processing: Perform a Fourier transform on the Free Induction Decay (FID). Apply

phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm.

IR Spectroscopy
Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or

KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder

and pressing it into a disk.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or dichloromethane).

Instrument Setup: Use a mass spectrometer, typically with an Electron Ionization (EI) source.

Data Acquisition: Introduce the sample into the ion source. Scan a relevant mass range (e.g.,

m/z 50-400).[5]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragmentation patterns. Compare the isotopic cluster of the molecular ion with the
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theoretical pattern for a tribrominated compound.

Workflow and Data Visualization
The following diagram illustrates the general workflow for the spectral analysis of 3-Bromo-2,2-
bis(bromomethyl)propanol.
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Caption: Workflow for the spectral analysis of 3-Bromo-2,2-bis(bromomethyl)propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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